molecular formula C6H5BrF2N2O2 B2410016 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856098-06-0

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2410016
CAS No.: 1856098-06-0
M. Wt: 255.019
InChI Key: KGTUAVJLPCTNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H5BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
  • Ethyl bromodifluoroacetate

Uniqueness

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(8)9)5(3)6(12)13/h1,4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUAVJLPCTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.